molecular formula C6H9BrO2 B8559771 (S)-2-bromo-1-(tetrahydrofuran-2-yl)ethanone

(S)-2-bromo-1-(tetrahydrofuran-2-yl)ethanone

Cat. No. B8559771
M. Wt: 193.04 g/mol
InChI Key: NOYOYKREDRZQSD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129350B2

Procedure details

To a 20-liter glass vessel was added methylene chloride (10.0 liters) followed by acetyltetrahydrofuran (838.0 g, 7.34 moles). The solution was then cooled back to −10° C. and triethylamine was added (854.0 g, 8.44 moles). The vessel was purged with nitrogen and trimethylsilane triflate (1713.0 g, 7.71 moles) was added dropwise at a maximum temperature of −8° C. Addition was typically complete in 45 minutes. After 15 minutes stirring, a sample was removed for TLC and GC analysis, which showed that the reaction was completed. N-bromosuccinimide (1340 g. 7.53 moles) was added to the solution at a maximum temperature of −5° C. over a period of approximately 45 minutes in six portions. After a 30 minute stirring, the solution was sampled for GC and TLC analysis, which showed that the reaction was completed. The solution was then transferred to a 50-liter separating vessel, and 5% sodium bicarbonate (5 liters) was added with caution. The solution was stirred and separated. The upper aqueous phase was discarded, and the methylene chloride phase was washed with water, dried over sodium sulphate, filtered and stored in a freezer before use in the next step.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
838 g
Type
reactant
Reaction Step Two
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Reaction Step Three
Quantity
1340 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=[O:6])[CH3:5].OS(C(F)(F)F)(=O)=O.C[SiH](C)C.[Br:24]N1C(=O)CCC1=O>C(N(CC)CC)C>[Br:24][CH2:5][C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
838 g
Type
reactant
Smiles
C(C)(=O)C1OCCC1
Step Three
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F.C[SiH](C)C
Step Four
Name
Quantity
1340 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 15 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a maximum temperature of −8° C
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
a sample was removed for TLC and GC analysis, which
STIRRING
Type
STIRRING
Details
After a 30 minute stirring
Duration
30 min
ALIQUOT
Type
ALIQUOT
Details
the solution was sampled for GC and TLC analysis, which
CUSTOM
Type
CUSTOM
Details
separating vessel
ADDITION
Type
ADDITION
Details
5% sodium bicarbonate (5 liters) was added with caution
STIRRING
Type
STIRRING
Details
The solution was stirred
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the methylene chloride phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrCC(=O)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129350B2

Procedure details

To a 20-liter glass vessel was added methylene chloride (10.0 liters) followed by acetyltetrahydrofuran (838.0 g, 7.34 moles). The solution was then cooled back to −10° C. and triethylamine was added (854.0 g, 8.44 moles). The vessel was purged with nitrogen and trimethylsilane triflate (1713.0 g, 7.71 moles) was added dropwise at a maximum temperature of −8° C. Addition was typically complete in 45 minutes. After 15 minutes stirring, a sample was removed for TLC and GC analysis, which showed that the reaction was completed. N-bromosuccinimide (1340 g. 7.53 moles) was added to the solution at a maximum temperature of −5° C. over a period of approximately 45 minutes in six portions. After a 30 minute stirring, the solution was sampled for GC and TLC analysis, which showed that the reaction was completed. The solution was then transferred to a 50-liter separating vessel, and 5% sodium bicarbonate (5 liters) was added with caution. The solution was stirred and separated. The upper aqueous phase was discarded, and the methylene chloride phase was washed with water, dried over sodium sulphate, filtered and stored in a freezer before use in the next step.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
838 g
Type
reactant
Reaction Step Two
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Reaction Step Three
Quantity
1340 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=[O:6])[CH3:5].OS(C(F)(F)F)(=O)=O.C[SiH](C)C.[Br:24]N1C(=O)CCC1=O>C(N(CC)CC)C>[Br:24][CH2:5][C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
838 g
Type
reactant
Smiles
C(C)(=O)C1OCCC1
Step Three
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F.C[SiH](C)C
Step Four
Name
Quantity
1340 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 15 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a maximum temperature of −8° C
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
a sample was removed for TLC and GC analysis, which
STIRRING
Type
STIRRING
Details
After a 30 minute stirring
Duration
30 min
ALIQUOT
Type
ALIQUOT
Details
the solution was sampled for GC and TLC analysis, which
CUSTOM
Type
CUSTOM
Details
separating vessel
ADDITION
Type
ADDITION
Details
5% sodium bicarbonate (5 liters) was added with caution
STIRRING
Type
STIRRING
Details
The solution was stirred
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the methylene chloride phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrCC(=O)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129350B2

Procedure details

To a 20-liter glass vessel was added methylene chloride (10.0 liters) followed by acetyltetrahydrofuran (838.0 g, 7.34 moles). The solution was then cooled back to −10° C. and triethylamine was added (854.0 g, 8.44 moles). The vessel was purged with nitrogen and trimethylsilane triflate (1713.0 g, 7.71 moles) was added dropwise at a maximum temperature of −8° C. Addition was typically complete in 45 minutes. After 15 minutes stirring, a sample was removed for TLC and GC analysis, which showed that the reaction was completed. N-bromosuccinimide (1340 g. 7.53 moles) was added to the solution at a maximum temperature of −5° C. over a period of approximately 45 minutes in six portions. After a 30 minute stirring, the solution was sampled for GC and TLC analysis, which showed that the reaction was completed. The solution was then transferred to a 50-liter separating vessel, and 5% sodium bicarbonate (5 liters) was added with caution. The solution was stirred and separated. The upper aqueous phase was discarded, and the methylene chloride phase was washed with water, dried over sodium sulphate, filtered and stored in a freezer before use in the next step.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
838 g
Type
reactant
Reaction Step Two
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Reaction Step Three
Quantity
1340 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=[O:6])[CH3:5].OS(C(F)(F)F)(=O)=O.C[SiH](C)C.[Br:24]N1C(=O)CCC1=O>C(N(CC)CC)C>[Br:24][CH2:5][C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
838 g
Type
reactant
Smiles
C(C)(=O)C1OCCC1
Step Three
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F.C[SiH](C)C
Step Four
Name
Quantity
1340 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 15 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a maximum temperature of −8° C
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
a sample was removed for TLC and GC analysis, which
STIRRING
Type
STIRRING
Details
After a 30 minute stirring
Duration
30 min
ALIQUOT
Type
ALIQUOT
Details
the solution was sampled for GC and TLC analysis, which
CUSTOM
Type
CUSTOM
Details
separating vessel
ADDITION
Type
ADDITION
Details
5% sodium bicarbonate (5 liters) was added with caution
STIRRING
Type
STIRRING
Details
The solution was stirred
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the methylene chloride phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrCC(=O)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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